molecular formula C11H12 B14435044 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 78926-56-4

6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene

Cat. No.: B14435044
CAS No.: 78926-56-4
M. Wt: 144.21 g/mol
InChI Key: FUHGQYOTCPORDO-UHFFFAOYSA-N
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Description

6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of an indene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate safety and efficiency measures could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopropane derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, especially at the positions adjacent to the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced cyclopropane derivatives.

    Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
  • 5-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
  • N’-Methyl-N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(tetrahydro-3-furanylmethyl)-1

Uniqueness

6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and the presence of a methyl group at the 6a position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

78926-56-4

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

6a-methyl-1a,6-dihydro-1H-cyclopropa[a]indene

InChI

InChI=1S/C11H12/c1-11-6-8-4-2-3-5-9(8)10(11)7-11/h2-5,10H,6-7H2,1H3

InChI Key

FUHGQYOTCPORDO-UHFFFAOYSA-N

Canonical SMILES

CC12CC1C3=CC=CC=C3C2

Origin of Product

United States

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